molecular formula C12H16N2O B12816333 N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide

Cat. No.: B12816333
M. Wt: 204.27 g/mol
InChI Key: BNDRNVLAGMEKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide is a seven-membered heterocyclic compound. Its structure includes a benzene ring fused to a seven-membered azepine ring, with a methyl group and a carboxamide functional group attached. The compound’s systematic name is quite a mouthful, so let’s break it down:

    N-Methyl: Indicates a methyl group attached to the nitrogen atom.

    2,3,4,5-tetrahydro: Refers to the four hydrogen atoms in the ring.

    1H-benzo[d]azepine: The core structure consists of a benzene ring fused to an azepine ring.

    7-carboxamide: The carboxamide group is attached at position 7.

Preparation Methods

Synthetic Routes::

Industrial Production:: Information on industrial-scale production methods for this specific compound is limited. research continues to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide can undergo various reactions:

    Oxidation: Oxidative transformations can modify the compound’s functional groups.

    Reduction: Reduction reactions may alter the nitrogen-containing ring.

    Substitution: Substituents can be introduced at different positions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Scientific Research Applications

This compound finds applications in several fields:

    Medicine: It may exhibit pharmacological properties due to its unique structure. Researchers explore its potential as a drug candidate.

    Chemistry: N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide serves as a building block for designing novel heterocyclic compounds.

    Biology: Investigations into its biological activity and interactions with cellular targets are ongoing.

    Industry: Its applications in materials science, catalysis, and other industrial processes are being explored.

Mechanism of Action

The precise mechanism by which N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxamide

InChI

InChI=1S/C12H16N2O/c1-13-12(15)11-3-2-9-4-6-14-7-5-10(9)8-11/h2-3,8,14H,4-7H2,1H3,(H,13,15)

InChI Key

BNDRNVLAGMEKPX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(CCNCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.